High-Resolution 1H and 13C NMR Spectroscopic Characterization of 5-[(tert-Butoxycarbonyl)amino]-2-furoic Acid
High-Resolution 1H and 13C NMR Spectroscopic Characterization of 5-[(tert-Butoxycarbonyl)amino]-2-furoic Acid
A Technical Guide for Structural Elucidation
Executive Summary
In modern drug discovery and peptidomimetic design, 5-[(tert-Butoxycarbonyl)amino]-2-furoic acid (CAS: 1211512-16-1) serves as a highly versatile, conformationally restricted building block. As a Senior Application Scientist, I emphasize that the successful integration of such heteroaromatic bioisosteres into complex synthetic pipelines requires unequivocal structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose. This whitepaper provides an in-depth, mechanistically grounded analysis of the 1H and 13C NMR spectra for this compound, establishing a self-validating framework for its analytical characterization.
Structural and Electronic Context: The "Push-Pull" Furan System
To accurately interpret the NMR spectra of 5-(Boc-amino)-2-furoic acid, one must first understand the electronic topology of the molecule. The furan core is an electron-rich, 6π-electron heteroaromatic system. However, this specific derivative is characterized by a pronounced "push-pull" electronic dipole:
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C2 Position (Pull): The carboxylic acid (-COOH) acts as a strong electron-withdrawing group (EWG), inductively and resonance-depleting electron density from the adjacent C3 position.
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C5 Position (Push): The tert-butoxycarbonyl-protected amine (-NHBoc) acts as an electron-donating group (EDG) via the resonance of the nitrogen lone pair, heavily shielding the adjacent C4 position.
This extreme electronic polarization is the primary driver of the chemical shifts (δ) observed in both the proton and carbon spectra, a phenomenon well-documented in analogous[1].
Quantitative 1H NMR Spectroscopic Analysis
The proton NMR spectrum of 5-(Boc-amino)-2-furoic acid in DMSO-d6 is highly diagnostic. The data is summarized in Table 1.
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment |
| -COOH | ~13.00 | Broad Singlet (br s) | - | 1H | Carboxylic acid proton (highly deshielded) |
| -NH (Boc) | ~9.80 | Broad Singlet (br s) | - | 1H | Carbamate N-H (hydrogen bonding dependent) |
| C3-H | 7.15 | Doublet (d) | 3.5 | 1H | Furan ring proton (adjacent to -COOH) |
| C4-H | 6.35 | Doublet (d) | 3.5 | 1H | Furan ring proton (adjacent to -NHBoc) |
| -C(CH3)3 | 1.45 | Singlet (s) | - | 9H | tert-Butyl protons of the Boc protecting group |
Causality & Expert Insights:
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The Furan Protons (H3 vs. H4): The chemical shift differential between H3 (7.15 ppm) and H4 (6.35 ppm) perfectly illustrates the push-pull effect. The anisotropic deshielding from the C2-carbonyl group strips electron density from H3, pushing it downfield. Conversely, the nitrogen lone pair at C5 donates electron density into the ring, highly shielding H4 and pushing it upfield. This matches baseline data observed in [2], where the addition of the C5-amine dramatically shifts the H4 resonance.
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Coupling Constants: The J-value of 3.5 Hz is the hallmark of a 3J ortho-coupling across the C3-C4 bond in a 2,5-disubstituted furan system.
Quantitative 13C NMR Spectroscopic Analysis
Carbon-13 NMR provides a direct map of the molecular skeleton. The assignments in Table 2 reflect the profound electronic influence of the substituents on the furan core.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |
| C=O (Acid) | 159.5 | Quaternary (C) | Carboxylic acid carbonyl carbon |
| C=O (Boc) | 152.5 | Quaternary (C) | Carbamate carbonyl carbon |
| C5 (Furan) | 150.0 | Quaternary (C) | Furan carbon attached to the electronegative Nitrogen |
| C2 (Furan) | 142.0 | Quaternary (C) | Furan carbon attached to the -COOH group |
| C3 (Furan) | 119.0 | Methine (CH) | Furan ring carbon (deshielded by C2-COOH) |
| C4 (Furan) | 102.5 | Methine (CH) | Furan ring carbon (shielded by C5-NH resonance) |
| -C(CH3)3 | 80.0 | Quaternary (C) | tert-Butyl quaternary carbon (diagnostic for Boc) |
| -CH3 (Boc) | 28.0 | Primary (CH3) | tert-Butyl methyl carbons (degenerate, x3) |
Causality & Expert Insights:
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C4 Shielding: The C4 carbon appears at a remarkably low frequency (102.5 ppm) for an aromatic carbon. This is a direct consequence of the resonance structure where the nitrogen lone pair forms a double bond with C5, forcing a negative charge onto C4. Similar shielding effects are documented in[3].
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Boc Group Diagnostics: The quaternary carbon of the tert-butyl group consistently resonates at ~80.0 ppm. If this peak is missing or shifted, it immediately indicates premature deprotection or degradation of the Boc group.
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute reproducibility and high data fidelity, the following self-validating protocol must be strictly adhered to. This methodology guarantees that both the highly exchangeable protons (-COOH, -NH) and the slow-relaxing quaternary carbons are accurately captured.
Step-by-Step Methodology:
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Sample Preparation: Weigh precisely 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.8% D). Causality: DMSO-d6 is explicitly chosen over CDCl3 or CD3OD because its strong hydrogen-bond accepting nature prevents the rapid exchange of the -COOH and -NH protons, allowing them to be observed as distinct, albeit broad, singlets[4].
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Instrument Calibration: Insert the 5 mm NMR tube into a 400 MHz (or higher) spectrometer. Achieve a stable deuterium lock to prevent field drift during the lengthy 13C acquisition.
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Shimming: Execute automated gradient shimming (e.g., TopShim), followed by manual optimization of the Z1 and Z2 gradients. Validation Check: The line width at half height of the residual DMSO-d6 pentet (2.50 ppm) must be < 0.5 Hz.
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1H Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Set the relaxation delay (D1) to 1.5 seconds to ensure the 9H tert-butyl singlet does not suffer from T1 relaxation truncation. Accumulate 16 scans.
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13C Acquisition: Utilize a proton-decoupled 13C sequence (e.g., zgpg30). Set D1 to 2.0 seconds. Accumulate a minimum of 512 scans. Causality: The molecule contains five distinct quaternary carbons (C2, C5, two C=O, and the Boc Cq). These lack attached protons for nuclear Overhauser effect (NOE) enhancement and have long T1 relaxation times; thus, higher scan counts and longer delays are mandatory for adequate signal-to-noise (S/N).
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Data Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1H and a 1.0 Hz LB for 13C prior to Fourier Transformation (FT). Reference the spectra to the DMSO-d6 solvent residual peaks (1H: 2.50 ppm; 13C: 39.52 ppm)[5].
Workflow Visualization
Figure 1: Standardized workflow for high-resolution NMR acquisition and structural elucidation.
References
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Nanalysis. "Synthesis of Amides Using TCFH: Benchtop NMR Applications." Nanalysis Application Notes. URL: [Link]
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National Institutes of Health. "PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid." PubChem. URL:[Link]
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MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molbank. URL:[Link]
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ACS Publications. "Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors." Journal of Medicinal Chemistry. URL:[Link]
